

Application Notes: 4-(Trifluoromethyl)phenylmethanethiol in the Synthesis of Enzyme Inhibitors

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Compound of Interest

	4-
Compound Name:	(Trifluoromethyl)phenylmethanethiol
Cat. No.:	B1350011

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-(trifluoromethyl)phenylmethanethiol** and related structures in the design and synthesis of potent enzyme inhibitors. The incorporation of the 4-(trifluoromethyl)phenylmethylthio moiety into small molecules has proven to be a successful strategy in developing inhibitors for a range of enzymes implicated in various diseases. This is due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity through hydrophobic and electronic interactions, and altered pharmacokinetic profiles.

Key Applications in Enzyme Inhibition

Derivatives of **4-(trifluoromethyl)phenylmethanethiol** have been successfully utilized in the development of inhibitors for several key enzyme classes, including:

- Carbonic Anhydrases (CAs): These enzymes are crucial targets for treating conditions like glaucoma and certain types of cancer.
- Matrix Metalloproteinases (MMPs): Implicated in arthritis, cancer metastasis, and other diseases involving tissue remodeling.

- Cyclooxygenases (COXs): Key enzymes in the inflammatory pathway and targets for non-steroidal anti-inflammatory drugs (NSAIDs).
- Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system and a major target for antihypertensive drugs.

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to modulate the physicochemical properties of a molecule, often leading to improved efficacy and safety profiles.

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative data for enzyme inhibitors synthesized using 4-(trifluoromethyl)phenyl-containing building blocks, demonstrating their potency and selectivity.

Table 1: Carbonic Anhydrase Inhibition Data

Compound	Target Isoform	Inhibition Constant (K _i) (nM)	Reference
8I	hCA I	45.8	[1]
hCA II		6.2	[1]
hCA VII		5.5	[1]
hCA XIII		98.9	[1]
M. sciuri CA		114.7	[1]
S. enterica StCA1		38.8	[1]
S. enterica StCA2		270.2	[1]
Acetazolamide (Standard)	hCA I	250	[2]
hCA II		12	[2]

Table 2: Cyclooxygenase (COX) Inhibition Data

Compound	Target Enzyme	IC ₅₀ (μM)	Reference
Celecoxib	COX-2	Not Specified	[3]
Triflusal	COX-2 mediated PGE ₂ production	0.16	[4]
HTB (Triflusal metabolite)	COX-2 mediated PGE ₂ production	0.39	[4]

Table 3: Angiotensin-Converting Enzyme (ACE) Inhibition Data

Compound	IC ₅₀ (M)	Reference
Captopril Analog (CF ₃ sub.)	3 x 10 ⁻¹⁰	[5]
Indoline-Captopril Analog	8 x 10 ⁻⁸	[5]
Fluoroenalaprilat Analogs	2-6 x 10 ⁻⁸	[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of enzyme inhibitors using precursors structurally related to **4-(trifluoromethyl)phenylmethanethiol**.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate (A Carbonic Anhydrase Inhibitor)

This protocol details the synthesis of a carbonic anhydrase inhibitor where the 4-(trifluoromethyl)benzyl moiety is introduced via an S-alkylation reaction.[1]

Materials:

- 4-thioureidobenzenesulphonamide
- 1-(bromomethyl)-4-(trifluoromethyl)benzene

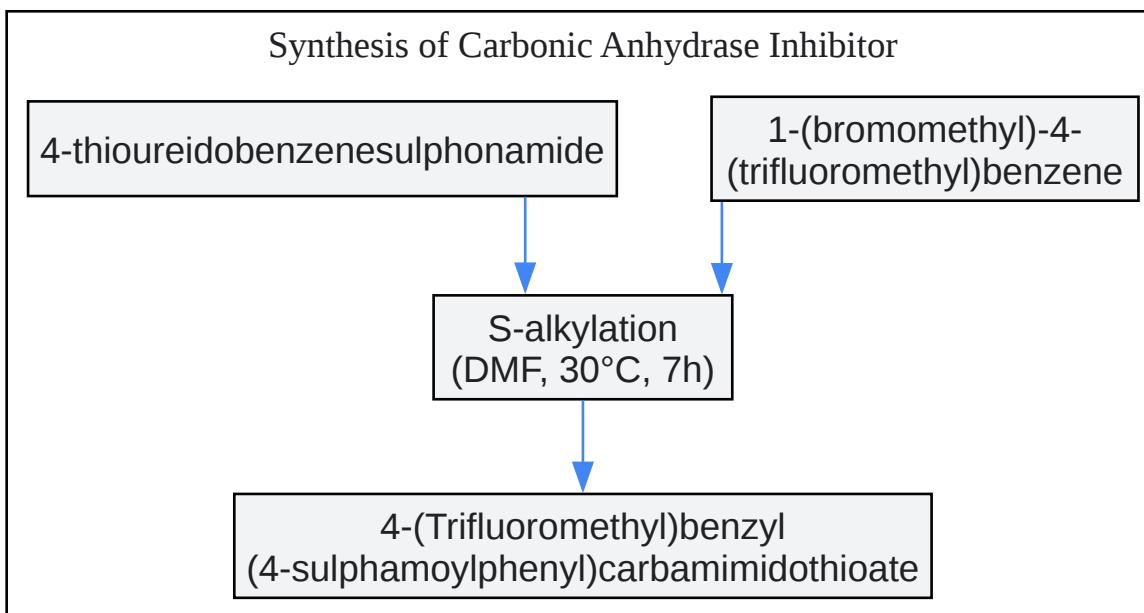
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- To a solution of 4-thioureidobenzenesulphonamide (300 mg, 1.3 mmol) in DMF (4 ml), add 1-(bromomethyl)-4-(trifluoromethyl)benzene (310 mg, 1.3 mmol) at room temperature.
- Stir the reaction mixture at 30 °C for 7 hours.
- After cooling to room temperature, add water (30 ml) to the mixture.
- Extract the aqueous mixture with EtOAc (3 x 20 ml).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 ml) followed by saturated aqueous NH₄Cl (20 ml).
- Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.
- Purify the resulting residue by column chromatography on silica gel using a mobile phase of DCM:MeOH (95:5) to yield the final product.

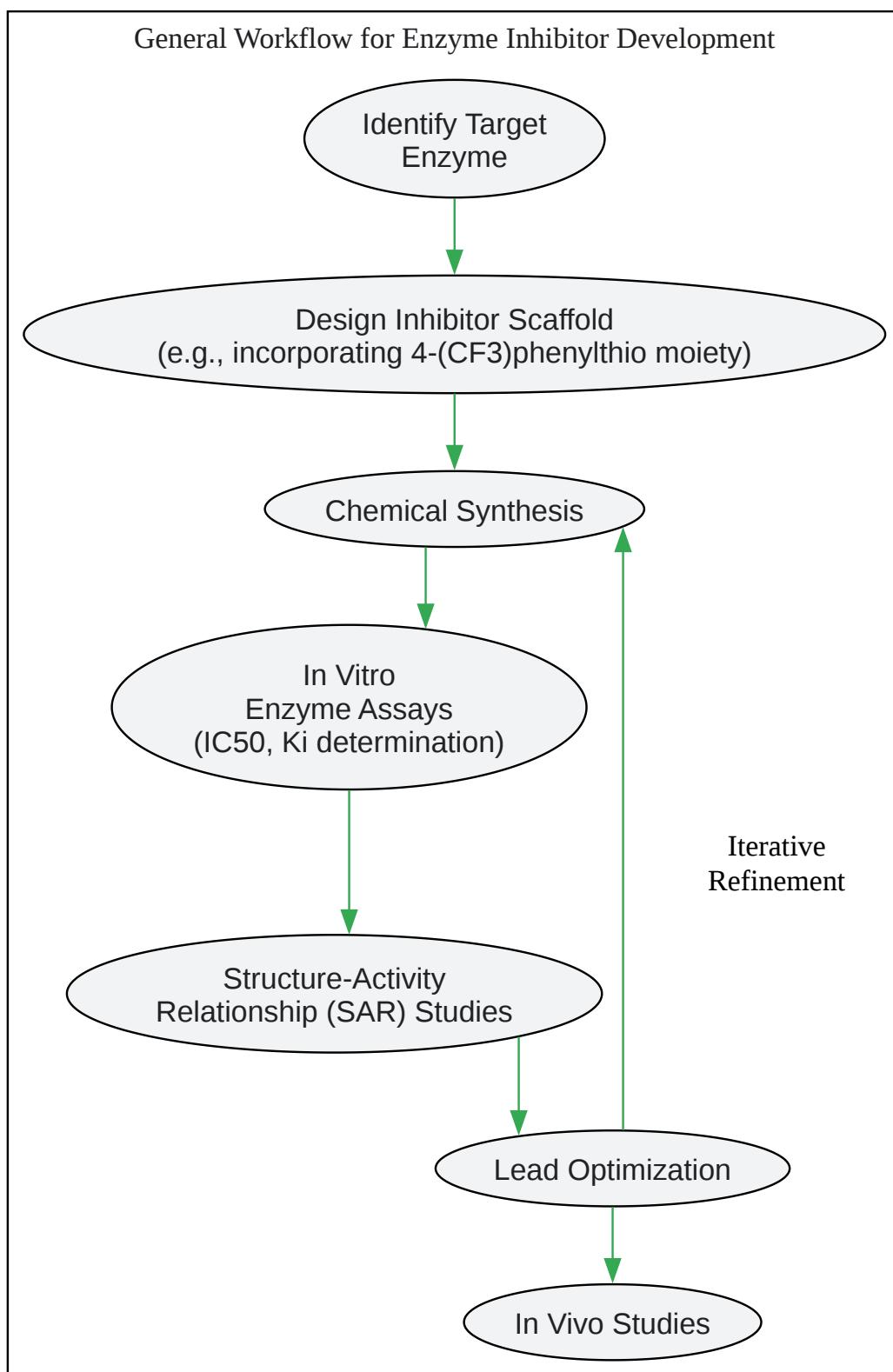
Visualizations

The following diagrams illustrate the synthetic pathway and the general mechanism of enzyme inhibition.



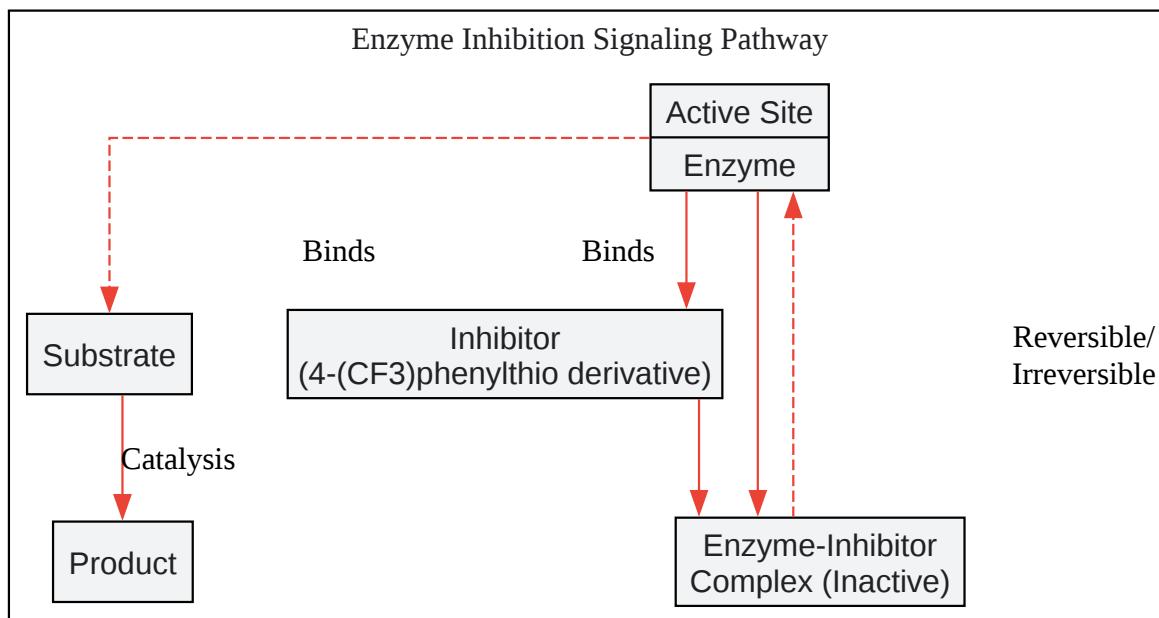
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Caption: Synthetic scheme for a carbonic anhydrase inhibitor.



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Caption: Workflow for enzyme inhibitor development.



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Caption: Mechanism of competitive enzyme inhibition.

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